2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one
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Overview
Description
2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a difluoromethoxy benzoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluoromethoxy Benzoyl Group: This step involves the acylation of the piperazine ring with 3-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the propan-1-one moiety using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.
Modulating Receptor Activity: Altering the function of receptors involved in cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2,4-difluorophenyl)propan-1-one: Similar in structure but with different substituents on the aromatic ring.
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane: Contains difluoromethoxy group but differs in overall structure and reactivity.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a methoxy group but differs in the core structure.
Uniqueness
2-Chloro-1-(4-(3-(difluoromethoxy)benzoyl)piperazin-1-yl)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy benzoyl group and piperazine ring make it particularly interesting for medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O3/c1-10(16)13(21)19-5-7-20(8-6-19)14(22)11-3-2-4-12(9-11)23-15(17)18/h2-4,9-10,15H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBBXGYRFAUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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